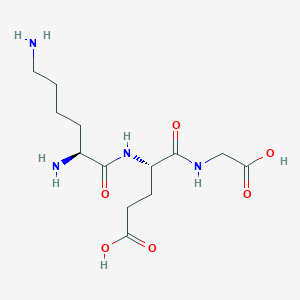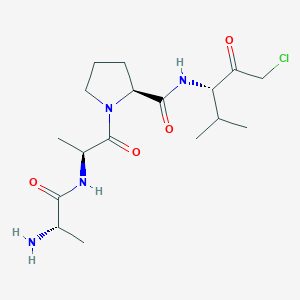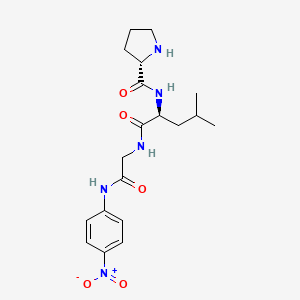
2,4-Dinitrophenylhydrazin-Hydrochlorid
Übersicht
Beschreibung
2,4-Dinitrophenylhydrazine hydrochloride, also known as 2,4-DNP or 2,4-DNP-HCl, is an organic compound used in scientific research and laboratory experiments. It is an important reagent in organic chemistry and is used in a variety of applications, including the synthesis of organic compounds, the determination of aldehydes and ketones, and the detection of reducing sugars. 2,4-DNP is also used in biochemistry and physiological research, as it can be used to detect the presence of certain enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
Nachweis von Aldehyden und Ketonen in Proteinkarbonylen 2,4-Dinitrophenylhydrazin-Hydrochlorid wird häufig als Reagenz zum Nachweis von Aldehyden und Ketonen in Proteinkarbonylen verwendet. Diese Anwendung ist in der Biochemie von Bedeutung, um Proteinmodifikationen zu verstehen, die unter oxidativem Stress auftreten können .
Quantitative Bestimmung von Prednison
Es dient als kolorimetrisches Reagenz bei der quantitativen Bestimmung von Prednison, einem Kortikosteroid-Medikament. Diese Anwendung ist in der pharmazeutischen Analyse entscheidend, um die korrekte Dosierung und Wirksamkeit des Medikaments zu gewährleisten .
Hochdurchsatz-Screening nach Mutantenstämmen
Die Verbindung wird in Hochdurchsatz-Screening-Methoden eingesetzt, um Mutantenstämme zu identifizieren, die bestimmte Steroide anreichern können, wie z. B. 9α-Hydroxyandrost-4-en-3,17-dion (9α-OH-AD). Diese Anwendung ist wertvoll in der Biotechnologie- und Gentechnikforschung .
Optimierung der Carbonylbestimmung
Die DNPH-HCl-Form von this compound wird verwendet, um den Hintergrundgehalt von Formaldehyd zu reduzieren und die Quantifizierung von Carbonylen in verschiedenen Proben, einschließlich E-Vapor-Aerosol, zu verbessern. Diese Optimierung ist wichtig für die Umweltüberwachung und die Bewertung von Gesundheitsrisiken .
Spektrophotometrische Bestimmung
Es ist ein wichtiges Reagenz für die qualitative Identifizierung von Carbonylgruppen (Aldehyd- und Ketonverbindungen) und wird auch bei der quantitativen spektrophotometrischen Bestimmung verschiedener Verbindungen durch verschiedene Arten von Reaktionen verwendet. Diese Anwendung wird in der analytischen Chemie häufig zur Identifizierung von Stoffen und zur Konzentrationsmessung verwendet .
Wirkmechanismus
Target of Action
The primary targets of 2,4-Dinitrophenylhydrazine (2,4-DNPH) are aldehydes and ketones . These compounds play crucial roles in various biochemical reactions within the body. Aldehydes and ketones are involved in energy production, signal transduction, and the synthesis of other biomolecules.
Mode of Action
2,4-DNPH interacts with its targets (aldehydes and ketones) through a process known as an addition-elimination reaction . Initially, the 2,4-DNPH molecule adds across the carbon-oxygen double bond of the aldehyde or ketone (the addition stage). This interaction forms an intermediate compound. Subsequently, a molecule of water is lost from this intermediate (the elimination stage), resulting in the formation of a hydrazone .
Result of Action
The primary result of 2,4-DNPH’s action is the formation of a yellow, orange, or red precipitate known as a dinitrophenylhydrazone . This precipitate is formed when 2,4-DNPH reacts with aldehydes and ketones. The color of the precipitate can vary depending on whether the carbonyl compound is aromatic (red precipitates) or aliphatic (more yellow color) .
Action Environment
The action, efficacy, and stability of 2,4-DNPH can be influenced by various environmental factors. For instance, the presence of water is necessary for the addition-elimination reaction to occur . Moreover, the compound is sensitive to shock and friction, and is usually handled as a wet powder to reduce these risks . The pH of the environment can also affect the reaction, as 2,4-DNPH is soluble in acid .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2,4-Dinitrophenylhydrazine hydrochloride plays a crucial role in biochemical reactions, particularly in the detection of carbonyl groups. It reacts with aldehydes and ketones to form hydrazones, which are often brightly colored and can be easily identified. This reaction is a nucleophilic addition-elimination reaction, where the hydrazine group of 2,4-Dinitrophenylhydrazine hydrochloride adds to the carbonyl carbon, followed by the elimination of water to form the hydrazone . This compound does not react with other carbonyl-containing functional groups such as carboxylic acids, amides, and esters due to their resonance-associated stability .
Cellular Effects
The effects of 2,4-Dinitrophenylhydrazine hydrochloride on various types of cells and cellular processes are significant. It can influence cell function by interacting with cellular proteins and enzymes. For instance, it has been shown to inhibit cytochrome P450-dependent dealkylation activities in rat brain microsomes . This inhibition can affect cellular metabolism and the detoxification processes within the cell. Additionally, 2,4-Dinitrophenylhydrazine hydrochloride can induce oxidative stress, leading to cellular damage and apoptosis .
Molecular Mechanism
At the molecular level, 2,4-Dinitrophenylhydrazine hydrochloride exerts its effects through the formation of hydrazones with carbonyl compounds. The nucleophilic addition of the hydrazine group to the carbonyl carbon is followed by the elimination of water, resulting in the formation of a stable hydrazone . This reaction is specific to aldehydes and ketones and does not occur with other carbonyl-containing functional groups. The formation of hydrazones can inhibit the activity of enzymes that rely on carbonyl groups for their function, thereby affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dinitrophenylhydrazine hydrochloride can change over time. The compound is relatively stable when stored under appropriate conditions, such as in a cool, dry place away from light and moisture . It can degrade over time, especially when exposed to heat or light, leading to a decrease in its reactivity. Long-term exposure to 2,4-Dinitrophenylhydrazine hydrochloride can result in cumulative cellular damage due to its oxidative properties .
Dosage Effects in Animal Models
The effects of 2,4-Dinitrophenylhydrazine hydrochloride vary with different dosages in animal models. At low doses, it can be used to study the inhibition of specific enzymes and the resulting biochemical changes. At high doses, it can induce toxic effects, including oxidative stress, cellular damage, and apoptosis . The threshold for these adverse effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
2,4-Dinitrophenylhydrazine hydrochloride is involved in metabolic pathways related to the detoxification of carbonyl compounds. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various endogenous and exogenous compounds . The formation of hydrazones can inhibit the activity of these enzymes, leading to changes in metabolic flux and the accumulation of metabolites .
Transport and Distribution
Within cells and tissues, 2,4-Dinitrophenylhydrazine hydrochloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in areas with high concentrations of carbonyl compounds, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2,4-Dinitrophenylhydrazine hydrochloride is primarily in the cytoplasm, where it interacts with carbonyl-containing compounds. It can also localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can affect the function of enzymes involved in metabolic processes . The compound’s activity and function are influenced by its localization, as it can inhibit enzymes and disrupt cellular homeostasis in these compartments .
Eigenschaften
IUPAC Name |
(2,4-dinitrophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4.ClH/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;/h1-3,8H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYFAZQODQZOFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204505 | |
| Record name | 2,4-Dinitrophenylhydrazinium(1+) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55907-61-4 | |
| Record name | 2,4-Dinitrophenylhydrazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55907-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrophenylhydrazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055907614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitrophenylhydrazinium(1+) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrophenylhydrazinium(1+) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DINITROPHENYLHYDRAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG0EL78CX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 2,4-Dinitrophenylhydrazine hydrochloride in analytical chemistry?
A1: 2,4-Dinitrophenylhydrazine hydrochloride (DNPH) serves as a valuable reagent for the detection and quantification of carbonyl compounds, particularly aldehydes and ketones. [] This application stems from its ability to form readily identifiable and quantifiable derivatives, the 2,4-dinitrophenylhydrazones, upon reaction with carbonyls. This reaction is widely employed in various fields, including environmental monitoring, food chemistry, and pharmaceutical analysis.
Q2: Can you describe the structural characteristics of 2,4-Dinitrophenylhydrazine hydrochloride, including its molecular formula and weight?
A2: 2,4-Dinitrophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H6N4O4·HCl. It has a molecular weight of 234.62 g/mol. [] The molecule features a benzene ring substituted with two nitro groups (NO2) at the 2 and 4 positions and a hydrazine hydrochloride group (NHNH2·HCl) at the 1 position.
Q3: How do researchers utilize computational chemistry to study 2,4-Dinitrophenylhydrazine hydrochloride?
A3: Computational chemistry methods, such as Natural Bond Orbital (NBO) analysis, provide insights into the intermolecular interactions of 2,4-dinitrophenylhydrazine hydrochloride. [, ] These analyses can reveal details about hydrogen bonding patterns and energies within the crystal structure of the compound. Such information aids in understanding the molecule's physicochemical properties and behavior in various environments.
Q4: Have any studies explored the use of solid-phase extraction techniques with 2,4-Dinitrophenylhydrazine hydrochloride?
A4: Yes, research has focused on developing efficient methods for carbonyl derivatization using solid-phase extraction combined with 2,4-Dinitrophenylhydrazine hydrochloride. [] This approach involves impregnating a solid support, such as styrene-divinylbenzene resin (XAD-2), with DNPH. The impregnated reagent enables the direct capture and derivatization of carbonyls from complex samples, simplifying sample preparation and improving analytical sensitivity.
Q5: Are there any known limitations or challenges associated with the use of 2,4-Dinitrophenylhydrazine hydrochloride in analytical applications?
A5: While 2,4-Dinitrophenylhydrazine hydrochloride is a highly effective reagent, certain limitations exist. For instance, its reaction with some hindered carbonyl compounds, such as butanone and 2-pentanone, can be slow in aqueous solutions. [] Additionally, highly water-soluble carbonyls, like malonyldialdehyde, might not readily react in an aqueous phase or adsorb onto the solid support for derivatization. These limitations highlight the need for optimization and alternative approaches depending on the specific carbonyl compound under investigation.
Q6: Has 2,4-Dinitrophenylhydrazine hydrochloride been implicated in any biological studies?
A6: Interestingly, 2,4-Dinitrophenylhydrazine hydrochloride was used in early research exploring the enzymatic degradation of indole-3-acetic acid (IAA). [, , ] Scientists attempted to detect the formation of indole-3-carboxaldehyde, a potential IAA degradation product, by attempting to form its 2,4-dinitrophenylhydrazone derivative. While the results were initially inconclusive, later studies successfully demonstrated the formation of this aldehyde using modified enzymatic systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)

![(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid](/img/structure/B1336826.png)


![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)


![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)
![N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine](/img/structure/B1336841.png)